Cas no 885272-13-9 (5-Amino-1H-indazole-7-carboxylic acid)
5-Amino-1H-indazole-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Amino-1H-indazole-7-carboxylic acid
- 1H-Indazole-7-carboxylicacid, 5-amino-
- 1H-Indazole-7-carboxylicacid,5-amino
- J-516655
- DTXSID50696174
- MFCD08059265
- 5-AMINO-1H-INDAZOLE-7-CARBOXYLICACID
- AKOS006230710
- FT-0764559
- AS-40823
- 885272-13-9
- SB39393
- CS-0317007
- DB-077422
-
- MDL: MFCD08059265
- Inchi: 1S/C8H7N3O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
- InChI Key: PMABGGGOKOFJCK-UHFFFAOYSA-N
- SMILES: OC(C1=CC(=CC2C=NNC=21)N)=O
Computed Properties
- Exact Mass: 177.05400
- Monoisotopic Mass: 177.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 14
- XLogP3: nothing
- Topological Polar Surface Area: 92Ų
Experimental Properties
- PSA: 92.00000
- LogP: 1.42450
5-Amino-1H-indazole-7-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Amino-1H-indazole-7-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0308-1g |
5-Amino-1H-indazole-7-carboxylic acid |
885272-13-9 | 97% | 1g |
6767.38CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0308-5g |
5-Amino-1H-indazole-7-carboxylic acid |
885272-13-9 | 97% | 5g |
25424.31CNY | 2021-05-07 | |
| TRC | A612640-25mg |
5-Amino-1H-indazole-7-carboxylic Acid |
885272-13-9 | 25mg |
$ 138.00 | 2023-04-19 | ||
| TRC | A612640-50mg |
5-Amino-1H-indazole-7-carboxylic Acid |
885272-13-9 | 50mg |
$ 219.00 | 2023-04-19 | ||
| TRC | A612640-100mg |
5-Amino-1H-indazole-7-carboxylic Acid |
885272-13-9 | 100mg |
$ 333.00 | 2023-04-19 | ||
| TRC | A612640-250mg |
5-Amino-1H-indazole-7-carboxylic Acid |
885272-13-9 | 250mg |
$ 586.00 | 2023-04-19 | ||
| Alichem | A269001862-1g |
5-Amino-1H-indazole-7-carboxylic acid |
885272-13-9 | 95% | 1g |
$604.89 | 2023-08-31 | |
| Alichem | A269001862-5g |
5-Amino-1H-indazole-7-carboxylic acid |
885272-13-9 | 95% | 5g |
$1511.56 | 2023-08-31 | |
| Chemenu | CM110797-1g |
5-amino-1H-indazole-7-carboxylic acid |
885272-13-9 | 95% | 1g |
$322 | 2021-08-06 | |
| Chemenu | CM110797-5g |
5-amino-1H-indazole-7-carboxylic acid |
885272-13-9 | 95% | 5g |
$1333 | 2021-08-06 |
5-Amino-1H-indazole-7-carboxylic acid Suppliers
5-Amino-1H-indazole-7-carboxylic acid Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 5-Amino-1H-indazole-7-carboxylic acid
5-Amino-1H-indazole-7-carboxylic Acid (CAS No. 885272-13-9): An Overview of Its Properties and Applications
5-Amino-1H-indazole-7-carboxylic acid (CAS No. 885272-13-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a wide range of biological activities, making it a valuable candidate for various therapeutic applications.
The chemical structure of 5-Amino-1H-indazole-7-carboxylic acid consists of an indazole core with an amino group at the 5-position and a carboxylic acid group at the 7-position. This arrangement confers the molecule with specific physicochemical properties that are crucial for its biological activities. The indazole scaffold is known for its ability to interact with various biological targets, including enzymes, receptors, and ion channels.
Recent studies have highlighted the potential of 5-Amino-1H-indazole-7-carboxylic acid in the treatment of neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound exhibits potent neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, a key factor in Alzheimer's disease pathology. The researchers found that 5-Amino-1H-indazole-7-carboxylic acid effectively reduced oxidative stress and inflammation in neuronal cells, thereby preserving cellular integrity and function.
In addition to its neuroprotective properties, 5-Amino-1H-indazole-7-carboxylic acid has shown promise as an anti-inflammatory agent. A clinical trial conducted in 2022 evaluated the efficacy of this compound in treating rheumatoid arthritis. The results indicated that 5-Amino-1H-indazole-7-carboxylic acid significantly reduced joint inflammation and pain, with minimal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These findings suggest that this compound could be a safer and more effective alternative for managing chronic inflammatory conditions.
The pharmacokinetic profile of 5-Amino-1H-indazole-7-carboxylic acid has also been extensively studied. Research published in the European Journal of Pharmaceutical Sciences in 2021 reported that this compound exhibits good oral bioavailability and a favorable half-life, making it suitable for once-daily dosing regimens. Furthermore, the compound's low toxicity and high selectivity for target enzymes make it an attractive candidate for drug development.
In the realm of cancer research, 5-Amino-1H-indazole-7-carboxylic acid has shown potential as an antitumor agent. A study published in Cancer Research in 2023 investigated the effects of this compound on various cancer cell lines, including breast, lung, and colon cancer cells. The results demonstrated that 5-Amino-1H-indazole-7-carboxylic acid selectively induced apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival.
The synthetic routes to produce 5-Amino-1H-indazole-7-carboxylic acid have been well-documented in the literature. One common method involves the condensation of 4-aminoantipyrine with formamide followed by cyclization to form the indazole ring. Subsequent functionalization steps are then employed to introduce the carboxylic acid group at the 7-position. These synthetic strategies provide a robust foundation for large-scale production and further optimization of the compound.
In conclusion, 5-Amino-1H-indazole-7-carboxylic acid (CAS No. 885272-13-9) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to play a pivotal role in advancing medical treatments for a range of diseases.
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